Head-to-Head hiNOS Inhibition Potency: 2-Iminopiperidine (6-Membered) vs. 2-Iminohomopiperidine (7-Membered)
In the foundational structure–activity relationship study of 2-iminoazaheterocycles spanning five- to nine-membered rings, 2-iminopiperidine (the six-membered congener) was identified as the most potent inhibitor of human inducible nitric oxide synthase (hiNOS), achieving an IC₅₀ of 1.0 μM [1]. The direct seven-membered ring homolog, 2-iminohomopiperidine, exhibited exactly half the potency with an IC₅₀ of 2.0 μM under identical assay conditions, demonstrating that the six-membered piperidine ring geometry is optimal for NOS active-site complementarity [1]. This 2-fold potency advantage is a quantifiable, decision-relevant differentiation factor for researchers selecting between commercially available cyclic amidine building blocks for NOS inhibitor development.
| Evidence Dimension | hiNOS enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.0 μM |
| Comparator Or Baseline | 2-Iminohomopiperidine (7-membered ring): IC₅₀ = 2.0 μM |
| Quantified Difference | 2-fold greater potency (1.0 vs. 2.0 μM) |
| Conditions | Recombinant human inducible NOS (hiNOS) enzyme inhibition assay; J Med Chem 1996 |
Why This Matters
This directly quantifiable potency difference establishes piperidin-2-imine as the preferred cyclic amidine core for hiNOS inhibitor programs, enabling lower dosing requirements in enzymatic studies.
- [1] Moore WM, Webber RK, Jerome GM, Tjoeng FS, Misko TP, Currie MG. 2-Iminopiperidine and other 2-iminoazaheterocycles as potent inhibitors of human nitric oxide synthase isoforms. J Med Chem. 1996;39(3):669-672. PMID: 8576908. View Source
